An In-depth Technical Guide to N-(2-amino-4-methylphenyl)acetamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-(2-amino-4-methylphenyl)acetamide: Properties, Synthesis, and Applications
Executive Summary
N-(2-amino-4-methylphenyl)acetamide is a substituted aromatic diamine derivative with significant potential as a versatile building block in synthetic organic chemistry. Its unique arrangement of a primary arylamine ortho to an acetamide group on a toluene scaffold makes it a valuable precursor for the synthesis of various heterocyclic systems, particularly those of medicinal and material science interest. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust synthetic protocol, discusses its reactivity and derivatization potential, and explores its prospective applications for researchers, chemists, and professionals in drug development. The insights herein are grounded in established chemical principles to explain the causality behind its reactivity and utility.
Chemical Identity and Physicochemical Properties
Precise identification is the foundation of all chemical research. N-(2-amino-4-methylphenyl)acetamide is systematically identified by the following descriptors.
Table 1: Chemical Identifiers for N-(2-amino-4-methylphenyl)acetamide
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-(2-amino-4-methylphenyl)acetamide | [PubChem][1] |
| CAS Number | 53476-34-9 | [PubChem][1] |
| Molecular Formula | C₉H₁₂N₂O | [PubChem][1] |
| Molecular Weight | 164.20 g/mol | [PubChem][1] |
| Synonyms | 4-Acetamido-3-aminotoluene | [ChemicalBook][2], [PubChem][1] |
| InChI Key | JBJRVPVZADJOOX-UHFFFAOYSA-N | [PubChem][1] |
The physicochemical properties of a compound govern its behavior in both reactive and biological systems. While experimental data for this specific molecule is sparse, computational models provide reliable predictions essential for experimental design.
Table 2: Computed Physicochemical Properties of N-(2-amino-4-methylphenyl)acetamide
| Property | Value | Rationale and Implication | Source |
|---|---|---|---|
| XLogP3 | 0.4 | Indicates moderate lipophilicity, suggesting reasonable solubility in a range of organic solvents and some potential for biological membrane permeability. | [PubChem][1] |
| Hydrogen Bond Donors | 2 | The primary amine (-NH₂) and amide (N-H) groups can donate hydrogen bonds, influencing solubility in protic solvents and interactions with biological targets. | [PubChem][1] |
| Hydrogen Bond Acceptors | 2 | The amide carbonyl oxygen (C=O) and the primary amine nitrogen can accept hydrogen bonds, contributing to its solubility and binding capabilities. | [PubChem][1] |
| Rotatable Bond Count | 2 | The molecule possesses conformational flexibility around the C(aryl)-N and C-C(O) bonds, which is relevant for receptor fitting in drug design. | [PubChem][1] |
Molecular Structure
The structural arrangement of functional groups is key to the molecule's chemical personality.
Caption: 2D Structure of N-(2-amino-4-methylphenyl)acetamide.
Synthesis and Purification
A reliable synthetic route is paramount for obtaining high-purity material for research and development. While multiple pathways to N-(2-amino-4-methylphenyl)acetamide can be conceptualized, a highly effective and controlled method involves the catalytic hydrogenation of its nitro precursor, N-(4-methyl-2-nitrophenyl)acetamide. This approach is superior to the direct selective acylation of 4-methyl-1,2-phenylenediamine, which often poses challenges in controlling regioselectivity.
The causality for this strategic choice lies in the robust and high-yielding nature of nitro group reduction, a cornerstone reaction in medicinal chemistry. It avoids the formation of di-acylated and isomeric byproducts.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of N-(2-amino-4-methylphenyl)acetamide.
Experimental Protocol: Synthesis via Nitro-Intermediate Reduction
This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).
Step 1: Synthesis of N-(4-methyl-2-nitrophenyl)acetamide
This procedure is adapted from established methods for the regioselective ortho-nitration of activated anilides[3].
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Materials: N-(4-methylphenyl)acetamide (p-acetotoluidide), Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), N-Hydroxyphthalimide (NHPI), 1,2-Dichloroethane (DCE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add N-(4-methylphenyl)acetamide (1.0 eq), Fe(NO₃)₃·9H₂O (1.5 eq), and NHPI (0.2 eq).
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Add a solvent mixture of DCE:HFIP (10:1 v/v).
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Stir the mixture at 50 °C. Monitor the reaction's completion via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product into an organic solvent like ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.
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Step 2: Synthesis of N-(2-amino-4-methylphenyl)acetamide
This protocol is based on standard catalytic hydrogenation methods for nitroarene reduction[4].
-
Materials: N-(4-methyl-2-nitrophenyl)acetamide (from Step 1), 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen (H₂) gas.
-
Procedure:
-
In a hydrogenation flask, dissolve the crude N-(4-methyl-2-nitrophenyl)acetamide (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (approx. 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas (repeat this cycle three times).
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Stir the mixture vigorously under a positive pressure of H₂ (e.g., a balloon or a Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed. The disappearance of the yellow color of the nitro compound is also a strong visual indicator.
-
Once complete, carefully vent the H₂ gas and purge the flask with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification:
-
The crude N-(2-amino-4-methylphenyl)acetamide can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. Based on the functional groups present, the following spectral data are predicted.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each type of proton.
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Aromatic Protons (3H): Signals in the δ 6.5-7.5 ppm range. The substitution pattern will lead to specific splitting patterns (doublets, doublet of doublets).
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Amine Protons (2H, -NH₂): A broad singlet, typically in the δ 3.5-5.0 ppm range, whose chemical shift is dependent on solvent and concentration.
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Amide Proton (1H, -NH-): A broad singlet in the δ 7.5-9.5 ppm range.
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Aromatic Methyl Protons (3H, Ar-CH₃): A sharp singlet around δ 2.1-2.4 ppm.
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Acetyl Methyl Protons (3H, -CO-CH₃): A sharp singlet around δ 1.9-2.2 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Amide Carbonyl Carbon (C=O): A signal in the δ 168-172 ppm region.
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Aromatic Carbons (6C): Multiple signals in the δ 110-150 ppm range. Carbons attached to nitrogen atoms (C-NH₂ and C-NHAc) will be shifted downfield.
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Methyl Carbons (2C): Signals for the two distinct methyl groups will appear in the upfield region, typically δ 15-25 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is ideal for identifying the key functional groups.
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N-H Stretching (Amine): Two distinct sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
N-H Stretching (Amide): A moderate band around 3250-3350 cm⁻¹.
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C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.
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N-H Bending (Amide II): A moderate band near 1510-1550 cm⁻¹.
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C-H Stretching (Aromatic & Aliphatic): Signals just above and just below 3000 cm⁻¹, respectively.
-
Reactivity and Potential for Derivatization
The synthetic value of N-(2-amino-4-methylphenyl)acetamide lies in the differential reactivity of its two nitrogen nucleophiles. The primary aromatic amine is significantly more nucleophilic and basic than the amide nitrogen, which is deactivated by the adjacent carbonyl group. This allows for selective reactions at the primary amine.
Core Application: Benzimidazole Synthesis
The ortho-phenylenediamine motif is a classic precursor for benzimidazoles, a heterocyclic core found in numerous FDA-approved drugs (e.g., omeprazole, albendazole). The reaction involves condensation with a one-carbon electrophile.
-
Phillips-Ladenburg Reaction: Condensation with a carboxylic acid (or its derivative) under acidic conditions and heat. The primary amine attacks the carbonyl, followed by cyclization and dehydration to form the benzimidazole ring[5].
-
Weidenhagen Reaction: Condensation with an aldehyde, typically requiring an oxidative step to convert the intermediate dihydrobenzimidazole to the final aromatic product[6].
Caption: General scheme for benzimidazole synthesis.
This reactivity makes N-(2-amino-4-methylphenyl)acetamide an excellent starting point for building libraries of substituted benzimidazoles for high-throughput screening in drug discovery programs.
Applications in Research and Drug Development
The structural features of this molecule place it at the intersection of several classes of pharmacologically active compounds.
-
Scaffold for Bioactive Heterocycles: As detailed above, its primary utility is as a precursor to benzimidazoles, which exhibit a wide range of biological activities including anthelmintic, antiulcer, antimicrobial, and anticancer properties[1].
-
Fragment for Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize an acetanilide or a related diamine scaffold to form key hydrogen bonds within the kinase hinge region. This molecule represents a synthetically tractable fragment for designing novel kinase inhibitors.
-
Precursor for Anticoagulants: N-phenyl acetamide derivatives have been investigated as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, highlighting its potential in the development of novel antithrombotic agents.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for N-(2-amino-4-methylphenyl)acetamide is not widely available, data from its close isomers, N-(3-amino-4-methylphenyl)acetamide and N1-(4-Amino-2-methylphenyl)acetamide, provide a reliable basis for hazard assessment.
-
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
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Handling Protocols
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles, and a lab coat.
-
Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Handling Practices: Avoid generating dust. Use appropriate tools for weighing and transferring solids. Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong acids.
-
Given the presence of a primary arylamine, which can be susceptible to air oxidation and discoloration, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
References
-
PubChem. N-(2-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.[Link]
-
Slideshare. Synthesis of benzimidazole.[Link]
-
Organic Chemistry Portal. Benzimidazole synthesis.[Link]
-
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.[Link]
-
PubChem. N-(3-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.[Link]
Sources
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- 2. 4-ACETAMIDO-3-AMINOTOLUENE | 53476-34-9 [chemicalbook.com]
- 3. 4-Methylacetanilide | C9H11NO | CID 7684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride | C9H12ClFN2O | CID 45922593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(3-amino-4-methylphenyl)acetamide | C9H12N2O | CID 22865 - PubChem [pubchem.ncbi.nlm.nih.gov]
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